An In-Depth Technical Guide to 1-(4-Nitrophenethyl)-3-propylurea: Physicochemical Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to 1-(4-Nitrophenethyl)-3-propylurea: Physicochemical Properties, Synthesis, and Biological Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Physicochemical Properties
1-(4-Nitrophenethyl)-3-propylurea is a synthetic organic compound featuring a urea linkage, a propyl group, and a 4-nitrophenethyl moiety.
Table 1: Core Compound Identifiers and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-(4-nitrophenethyl)-3-propylurea | N/A |
| CAS Number | 149340-93-2 | [1][2] |
| Molecular Formula | C12H17N3O3 | [1][2] |
| Molecular Weight | 251.28 g/mol | [3] |
| Predicted XLogP3 | 2.5 | Computational Prediction |
| Predicted Hydrogen Bond Donors | 2 | Computational Prediction |
| Predicted Hydrogen Bond Acceptors | 4 | Computational Prediction |
| Predicted Rotatable Bond Count | 5 | Computational Prediction |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Based on general solubility of similar urea compounds[4] |
| Predicted Melting Point | Solid at room temperature, likely with a defined melting point. | Based on the nature of urea compounds[1] |
Synthesis and Characterization: A Proposed Pathway
The synthesis of 1-(4-nitrophenethyl)-3-propylurea can be logically achieved through the reaction of 4-nitrophenethylamine with propyl isocyanate. This is a standard and widely employed method for the preparation of unsymmetrical ureas.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(4-nitrophenethyl)-3-propylurea.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 4-nitrophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add propyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization and Validation
The structure of the synthesized 1-(4-nitrophenethyl)-3-propylurea would be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the ethyl linker (two triplets), the aromatic protons (two doublets), and the two N-H protons of the urea moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon of the urea, the aliphatic carbons of the propyl and ethyl groups, and the aromatic carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of the urea (~1630), N-H bending (~1570), and C-NO2 stretching (~1520 and ~1350). |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |
Potential Biological Activities and Applications
While no specific biological activities have been reported for 1-(4-nitrophenethyl)-3-propylurea, its structural motifs—a substituted urea and a nitroaromatic group—are present in many biologically active molecules.
Anticipated Biological Roles
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Antimicrobial Activity: Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities.[5][6] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[6] Substituted ureas have also been reported to possess antibacterial and antifungal properties.[1][7]
-
Anticancer and Cytotoxic Potential: Many urea derivatives, including the FDA-approved drug Sorafenib, are potent kinase inhibitors used in cancer therapy. The urea moiety is crucial for binding to the hinge region of various protein kinases. Furthermore, nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of solid tumors to release a cytotoxic agent.[2] The cytotoxicity of urea derivatives against various cancer cell lines, such as HeLa cells, has been documented.[8]
-
Other Potential Activities: Substituted ureas have been explored for a wide range of other biological activities, including as anti-inflammatory, antiviral, and anthelmintic agents.[3]
Hypothetical Mechanism of Action (Anticancer)
Caption: Potential dual mechanism of anticancer action.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of in vitro assays would be required.
Antimicrobial Activity Screening
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
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Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
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Serial Dilution: Perform a two-fold serial dilution of 1-(4-nitrophenethyl)-3-propylurea in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-(4-nitrophenethyl)-3-propylurea for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
1-(4-Nitrophenethyl)-3-propylurea represents an under-investigated molecule with significant potential for biological activity based on its structural components. The presence of both a urea scaffold and a nitroaromatic moiety suggests possible applications in antimicrobial and anticancer research. The synthetic route to this compound is straightforward, allowing for its accessible preparation and subsequent biological evaluation.
Future research should focus on the actual synthesis and rigorous characterization of this compound to confirm its structure and purity. Following this, a comprehensive screening of its biological activities, including antimicrobial and cytotoxic effects against a broad panel of cell lines, is warranted. Mechanistic studies to elucidate its mode of action will be crucial for any further development as a potential therapeutic agent.
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